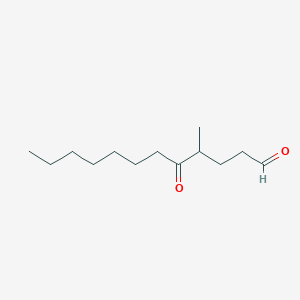
4-Methyl-5-oxododecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-oxododecanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a carbon atom within a twelve-carbon chain, with a methyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-5-oxododecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-5-dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Another method involves the aldol condensation of 4-methyl-5-dodecanone with formaldehyde, followed by a subsequent reduction step to yield this compound. This reaction requires a base catalyst, such as sodium hydroxide (NaOH), and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-oxododecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)
Major Products Formed
Oxidation: 4-Methyl-5-oxododecanoic acid
Reduction: 4-Methyl-5-dodecanol
Substitution: Oximes and hydrazones
Aplicaciones Científicas De Investigación
4-Methyl-5-oxododecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-oxododecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
4-Methyl-5-oxododecanal can be compared with other aldehydes, such as:
4-Methyl-5-dodecanone: Similar structure but with a ketone group instead of an aldehyde.
4-Methyl-5-dodecanol: The corresponding alcohol form of the compound.
4-Methyl-5-oxododecanoic acid: The oxidized form of the aldehyde.
Propiedades
Número CAS |
88072-98-4 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-methyl-5-oxododecanal |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)12(2)9-8-11-14/h11-12H,3-10H2,1-2H3 |
Clave InChI |
RAVXTJDJJJMNFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















